molecular formula C19H19NO3 B2913116 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one CAS No. 896819-65-1

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

Cat. No. B2913116
CAS RN: 896819-65-1
M. Wt: 309.365
InChI Key: PCQSBAQWHVMLIY-YVLHZVERSA-N
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Description

Benzofuran compounds are ubiquitous in nature . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. One effective method for the construction of 2,3-unsubstituted benzofurans and benzothiophenes is the intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzofuran compounds depends on their specific structure and the biological target. For example, some benzofuran compounds have shown anti-hepatitis C virus activity .

Future Directions

Benzofuran compounds have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-6-4-5-7-13(12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQSBAQWHVMLIY-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

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